

# Tubulin Binding Mechanism and Structural Basis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

[Get Quote](#)

Cat. No.: S548169

**Avanbulin** (BAL27862) reversibly binds to tubulin dimers at the colchicine-binding site, which is located at the intradimer interface between  $\alpha$  and  $\beta$ -tubulin [1] [2]. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting microtubule organization [1].

- Binding Site and Specificity:** X-ray crystallography structures confirm that **avanbulin** occupies the same site as colchicine but exhibits a distinct binding mode and kinetic profile [2]. It competes with colchicine for binding but does not induce tubulin oligomerization, a effect associated with some other tubulin-binding drugs [2].
- Functional Consequences:** By binding to tubulin, **avanbulin** potently inhibits microtubule formation, leading to activation of the spindle assembly checkpoint, arrest of the cell cycle at the G2/M phase, and ultimately, promotion of tumor cell death [1] [3].

The table below summarizes key quantitative data on **avanbulin**'s tubulin-binding properties:

| Parameter                                       | Value             | Experimental Context               |
|-------------------------------------------------|-------------------|------------------------------------|
| Tubulin Assembly Inhibition (IC <sub>50</sub> ) | 1.4 $\mu$ M       | <i>In vitro</i> at 37°C [2]        |
| Dissociation Constant (Kd)                      | 244 $\pm$ 30 nM   | Binding to unassembled tubulin [2] |
| Binding Stoichiometry                           | 1 mol/mol tubulin | Binding to unassembled tubulin [2] |
| Molecular Weight                                | 387.39 g/mol      | [4]                                |

## Experimental Protocols for Investigating Binding

The binding mechanism of **avanbulin** to tubulin was elucidated through a combination of biochemical, cellular, and structural biology techniques.

- **Tubulin Binding and Assembly Assays:**

- **Protocol:** The inhibition of tubulin polymerization is measured *in vitro* by monitoring the increase in turbidity at 350 nm when a solution of purified tubulin is incubated at 37°C in the presence or absence of the drug [2].
- **Application:** This assay determined the IC<sub>50</sub> value for **avanbulin**'s inhibition of microtubule formation [2].

- **Competition Binding Assays:**

- **Protocol:** Techniques like differential spectroscopy or isothermal titration calorimetry can be used. Tubulin is incubated with a known binder (e.g., colchicine) and **avanbulin** to observe competition for the binding site [2].
- **Application:** These experiments demonstrated that **avanbulin** and colchicine compete for binding, confirming the shared binding site, but with distinct kinetics [2].

- **X-ray Crystallography:**

- **Protocol:** Crystals of the tubulin-drug complex are grown and analyzed. The electron density map derived from X-ray diffraction data reveals the precise atomic-level interactions between the drug and the tubulin protein [2].
- **Application:** This method provided the high-resolution structure of the tubulin-**avanbulin** complex, visually confirming its binding at the colchicine site and allowing a direct comparison with the binding mode of colchicine itself [2].

## Mechanism of Action and Cellular Pathway

The following diagram illustrates the cascade of cellular events triggered by **avanbulin** binding to tubulin, based on findings from multiple preclinical and clinical studies [1] [3] [2]:



Click to download full resolution via product page

**Avanbulin's mechanism of action from tubulin binding to induction of cell death, with EB1 as a potential biomarker.**

## Differentiation from Other Microtubule-Targeting Agents

**Avanbulin** represents a distinct class of microtubule-targeting agent (MTA) with potential advantages over traditional drugs.

- **Overcoming Resistance:** **Avanbulin** has demonstrated **antitumor activity in preclinical models resistant to standard MTAs** like taxanes (which bind the taxane site) and vinca alkaloids (which bind the vinca site), as well as in models expressing the multidrug resistance pump MDR1 [5] [3].
- **Dual Mechanism of Action:** Beyond directly killing tumor cells, **avanbulin** also disrupts the **tumor vasculature**, providing an additional anti-tumor mechanism [1] [3].
- **Predictive Biomarker - EB1:** The microtubule-associated protein **End-Binding protein 1 (EB1)** has been identified as a potential predictive biomarker. **Tumors with high EB1 expression may be more sensitive to lisavanbulin/avanbulin**, a correlation observed in glioblastoma models and under investigation in clinical trials [1] [5].

## Current Status and Future Directions

The water-soluble prodrug of **avanbulin**, **lisavanbulin (BAL101553)**, was developed to enable intravenous and oral administration [1] [6]. It has been evaluated in several clinical trials (NCT02490800, NCT02895360, NCT03250299) for solid tumors and glioblastoma, demonstrating a manageable safety profile and encouraging efficacy in a subset of patients [1] [7] [6]. Future development aims to optimize its clinical use, including through **combination therapies with radiotherapy** and the validation of **EB1 as a companion biomarker** to identify patients most likely to respond [1] [3] [7].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]
2. The novel microtubule-destabilizing drug BAL27862 binds ... [pubmed.ncbi.nlm.nih.gov]
3. Optimizing an effective combination of the new microtubule ... [pmc.ncbi.nlm.nih.gov]
4. Avanbulin [acetherapeutics.com]

5. The microtubule-targeted agent lisavanbulin (BAL101553 ... [pmc.ncbi.nlm.nih.gov])

6. Safety and anti-tumor activity of lisavanbulin administered ... [link.springer.com]

7. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tubulin Binding Mechanism and Structural Basis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-tubulin-binding-site>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

|          |                                                            |
|----------|------------------------------------------------------------|
| Address: | Ontario, CA 91761, United States                           |
| Phone:   | (512) 262-9938                                             |
| Email:   | <a href="mailto:info@smolecule.com">info@smolecule.com</a> |
| Web:     | <a href="http://www.smolecule.com">www.smolecule.com</a>   |